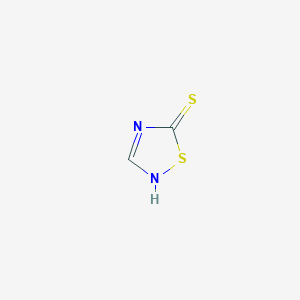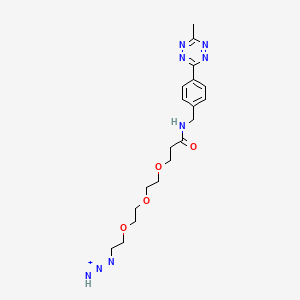
1,2,4-Thiadiazole-5(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Thiadiazole-5(2H)-thione is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one sulfur atom, and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-5(2H)-thione can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The reaction typically proceeds as follows:
- Thiosemicarbazide + Carbon Disulfide + Base (e.g., NaOH) → this compound
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, reaction time, and concentration of reagents .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazole-5(2H)-thione undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can convert it into thiols or other reduced forms.
- Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
- Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
- Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed:
- Oxidation: Sulfoxides and sulfones.
- Reduction: Thiols and other reduced derivatives.
- Substitution: Various substituted thiadiazole derivatives .
Scientific Research Applications
1,2,4-Thiadiazole-5(2H)-thione has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
- Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
- Medicine: It has shown potential in anticancer research, with some derivatives exhibiting cytotoxic effects against cancer cell lines.
- Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides .
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-5(2H)-thione varies depending on its application. In biological systems, it often interacts with enzymes or receptors, inhibiting their activity or altering their function. For example, some derivatives inhibit the activity of enzymes involved in DNA replication, leading to cytotoxic effects in cancer cells. The compound’s sulfur and nitrogen atoms play crucial roles in binding to molecular targets and mediating its biological effects .
Comparison with Similar Compounds
1,2,4-Thiadiazole-5(2H)-thione can be compared with other heterocyclic compounds such as:
- 1,3,4-Thiadiazole: Similar in structure but with different nitrogen atom positions, leading to distinct chemical and biological properties.
- 1,2,4-Oxadiazole: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
- 1,2,3-Thiadiazole: Another isomer with varied biological activities and uses.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts unique chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
2H-1,2,4-thiadiazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2/c5-2-3-1-4-6-2/h1H,(H,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLFQZFHKUHTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)SN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436198 |
Source


|
| Record name | 1,2,4-thiadiazol-5-thio | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43201-08-7 |
Source


|
| Record name | 1,2,4-thiadiazol-5-thio | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)



![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)






![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)
